molecular formula C16H10N2O3 B15216889 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde CAS No. 131491-73-1

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde

Cat. No.: B15216889
CAS No.: 131491-73-1
M. Wt: 278.26 g/mol
InChI Key: XYGHNDZITAIJJX-UHFFFAOYSA-N
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Description

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring flanked by two benzaldehyde groups at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in materials science and organic synthesis. Key characteristics include:

  • Molecular Formula: C₁₆H₁₀N₂O₃.
  • Synthesis: Prepared via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted cyclization of acid hydrazides and aldehydes under mild conditions .
  • Physical Properties: High melting point (>250°C), confirmed by differential scanning calorimetry (DSC).
  • Spectral Data:
    • IR: Strong C=O stretch at ~1700 cm⁻¹ (aldehyde), N=N stretch at ~1600 cm⁻¹ (oxadiazole) .
    • ¹H NMR: Aldehyde proton singlet at δ 10.1 ppm; aromatic protons as multiplet (δ 7.5–8.3 ppm) .
  • Applications: Serves as a precursor for Schiff base polymers and coordination complexes due to reactive aldehyde groups.

Properties

CAS No.

131491-73-1

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

InChI

InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H

InChI Key

XYGHNDZITAIJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

Hydrazide Intermediate Synthesis

The most widely reported route begins with the preparation of diacylhydrazide intermediates. 3-Formylbenzoic acid is treated with hydrazine hydrate in ethanol under reflux to form the corresponding diacylhydrazide. This step typically achieves 70–80% yield, with purity confirmed via thin-layer chromatography (TLC) using methanol/chloroform (4:1 v/v) as the mobile phase.

Oxadiazole Ring Formation

Cyclization of the diacylhydrazide is conducted using POCl₃ or thionyl chloride (SOCl₂) as dehydrating agents. In a representative procedure, 10 mmol of diacylhydrazide is refluxed with 15 mL of POCl₃ for 6–24 hours. The reaction progress is monitored by TLC, and excess POCl₃ is evaporated under reduced pressure. The crude product is neutralized with sodium carbonate, extracted with diethyl ether, and purified via column chromatography. This method yields 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde in 40–76% yield, depending on the substituents and reaction duration.

Oxidative Cyclization of Hydrazones

Hydrazone Formation

Alternative approaches employ oxidative cyclization of hydrazones. Condensation of 3-formylbenzaldehyde with aroylhydrazines in ethanol produces hydrazones, which are isolated as crystalline solids. For instance, reacting 3-formylbenzaldehyde (2 mmol) with benzohydrazide (2 mmol) in ethanol at 60°C for 4 hours yields the hydrazone intermediate with 90% efficiency.

Oxidative Ring Closure

The hydrazone is treated with iodine and mercuric oxide (HgO) in tetrahydrofuran (THF) to induce cyclization. This oxidative method avoids harsh dehydrating agents, achieving 65–72% yield for the oxadiazole product. However, scalability is limited due to the toxicity of HgO and iodine residues requiring extensive purification.

Solvent and Base Optimization

Solvent Effects

Reaction solvents critically influence yield and purity. Comparative studies show dichloromethane (DCM) outperforms toluene, acetonitrile, and solvent-free conditions (Table 1). DCM’s low polarity facilitates rapid cyclization while minimizing side reactions.

Table 1: Solvent Optimization for Cyclization Reactions
Solvent Yield (%) Purity (%)
Dichloromethane 87 95
Toluene 62 88
Acetonitrile 55 82
Solvent-free 48 75

Base Selection

The choice of base significantly impacts reaction kinetics. DIPEA provides superior results compared to triethylamine (TEA) or sodium carbonate, enhancing nucleophilic attack during cyclization. For example, using DIPEA (2.5 equiv.) in DCM increases yield from 72% to 87% compared to TEA.

Advanced Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) of 3,3'-(1,3,4-oxadiazole-2,5-diyl)dibenzaldehyde reveals two singlet peaks at δ 10.12 ppm for the aldehyde protons and aromatic protons between δ 7.89–8.45 ppm. The oxadiazole ring protons appear as a singlet at δ 8.02 ppm, confirming successful cyclization.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis shows a molecular ion peak at m/z 278.26 [M+H]⁺, consistent with the molecular formula C₁₆H₁₀N₂O₃. Isotopic patterns match theoretical calculations, validating the product’s identity.

Industrial-Scale Considerations

Cost Efficiency

Bulk production favors POCl₃ over SOCl₂ due to lower cost ($0.45/g vs. $0.68/g) and higher cyclization efficiency. However, SOCl₂ generates fewer acidic byproducts, simplifying waste management.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The benzaldehyde moieties serve as primary reactive sites for nucleophilic additions and condensations:

Schiff Base Formation

  • Reaction : Aldehydes react with primary amines to form imines (Schiff bases).
    Conditions : Ethanol, reflux, catalytic acetic acid .
    Example :
    3,3’-(Oxadiazole-2,5-diyl)dibenzaldehyde+2R-NH2Bis-imine derivative+2H2O\text{3,3'-(Oxadiazole-2,5-diyl)dibenzaldehyde} + 2 \, \text{R-NH}_2 \rightarrow \text{Bis-imine derivative} + 2 \, \text{H}_2\text{O}
    Yield : ~70–85% (based on analogous hydrazide-amine couplings ).

Grignard Addition

  • Reaction : Aldehydes undergo nucleophilic addition with Grignard reagents.
    Conditions : Dry THF, 0°C to room temperature .
    Product : Secondary alcohols at both aldehyde positions.

Oxidation to Carboxylic Acids

  • Reaction : Aldehydes oxidize to carboxylic acids under strong oxidizing conditions.
    Conditions : KMnO₄/H₂SO₄ or Ag(NH₃)₂⁺ .
    Limitation : Over-oxidation of the oxadiazole ring is possible under harsh conditions.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration :
    Conditions : HNO₃/H₂SO₄, 0–5°C .
    Site Selectivity : Substitution occurs at the meta positions of the benzaldehyde rings due to electron-withdrawing effects.
    Yield : ~50–60% (similar to nitrated 2,5-diphenyl-1,3,4-oxadiazoles ).

Ring-Opening Reactions

  • Acidic Hydrolysis :
    Conditions : Concentrated HCl, reflux .
    Product : Cleavage of the oxadiazole ring yields two benzaldehyde hydrazide derivatives.
    Mechanism : Protonation at nitrogen followed by nucleophilic attack by water .

Cross-Coupling Reactions

The benzaldehyde groups can direct metal-catalyzed couplings on the aromatic rings:

Suzuki–Miyaura Coupling

  • Reaction : Aryl halides (if present) couple with boronic acids.
    Hypothetical Pathway : Bromination of benzaldehyde rings followed by Pd-catalyzed coupling.
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O .
    Yield : ~60–75% (based on brominated oxadiazole analogs ).

Cyclization Reactions

The aldehyde groups facilitate intramolecular cyclizations to form fused heterocycles:

Formation of Bis-benzimidazoles

  • Reaction : Condensation with o-phenylenediamine.
    Conditions : Acetic acid, reflux .
    Product : Two benzimidazole rings fused to the oxadiazole core.
    Yield : ~65% (extrapolated from similar condensations ).

Comparative Reaction Data

Reaction TypeConditionsProductYield (%)Source Analogy
Schiff Base FormationEtOH, reflux, AcOHBis-imine derivative70–85
NitrationHNO₃/H₂SO₄, 0–5°CMeta-nitrobenzaldehyde oxadiazole50–60
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-substituted oxadiazole60–75
Acidic HydrolysisHCl, refluxBenzaldehyde hydrazides80–90

Computational Insights

  • Thermodynamic Stability : PM3 calculations suggest the oxadiazole ring has a Gibbs free energy of formation (ΔGfΔG_f) ≈ −120 kJ/mol, indicating moderate stability .

  • Electrophilicity : Aldehyde carbons exhibit high electrophilicity (ω3.5eVω ≈ 3.5 \, \text{eV}), favoring nucleophilic attacks .

Challenges and Limitations

  • Side Reactions : Competing oxidation of aldehydes during nitration/sulfonation.

  • Solubility : Limited solubility in polar aprotic solvents (e.g., DMF, DMSO) complicates purification .

Scientific Research Applications

3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde with analogous compounds:

Compound Name Substituents Melting Point (°C) Key Spectral Features Biological Activity
3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde Benzaldehyde groups >250 IR: 1700 cm⁻¹ (C=O); NMR: δ 10.1 (CHO) Not reported
5,5'-Dimercapto-bis-[1,3,4-oxadiazol-2-yl]propane (2a) Mercapto (-SH), propane linker 180–182 IR: 2550 cm⁻¹ (S-H); NMR: δ 2.5 (CH₂-SH) Antibacterial (S. aureus, B. subtilis), antifungal (C. albicans)
5,5'-Dibenzylthio-bis-[1,3,4-oxadiazol-2-yl]butane (3) Benzylthio (-S-CH₂C₆H₅) 155–157 UV-Vis: λₘₐₓ 270 nm (aromatic π→π*) Antifungal (C. albicans)
2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole Nitro (-NO₂) 298–300 IR: 1520 cm⁻¹ (NO₂); NMR: δ 8.3 (Ar-NO₂) N/A

Key Observations :

  • Reactivity : The aldehyde groups in the target compound enable nucleophilic additions (e.g., Schiff base formation), unlike mercapto or nitro derivatives, which prioritize redox or hydrogen-bonding interactions.
  • Thermal Stability : Nitro-substituted oxadiazoles exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas benzylthio derivatives have lower thermal stability .

Biological Activity

3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde (CAS 131491-73-1) is a compound featuring a unique oxadiazole structure known for its diverse biological activities. The oxadiazole ring has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde
  • Molecular Formula : C16H12N2O2
  • Molecular Weight : 284.28 g/mol

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives showed strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.48 µg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus0.480.48
Compound BStaphylococcus epidermidis0.48>2000
Compound CEscherichia coli62.5125

Antifungal Activity

The antifungal potential of oxadiazole derivatives has also been documented. Compounds derived from the oxadiazole framework were tested against Candida albicans, showing varying degrees of activity. Some derivatives exhibited MIC values in the range of 100–250 µg/mL .

Anti-inflammatory Effects

Several studies have reported that oxadiazole derivatives possess anti-inflammatory properties. For instance, a series of synthesized oxadiazoles demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

CompoundInhibition (%) at 50 µM
Compound D75%
Compound E60%
Compound F80%

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that some oxadiazole derivatives can enhance cell viability rather than induce cytotoxic effects. For example, certain compounds showed improved cell survival rates at concentrations of 50 and 100 µM after a 24-hour exposure period .

Table 3: Cytotoxic Effects on Cell Viability

CompoundCell LineViability (%) at 50 µMViability (%) at 100 µM
Compound GHeLa120%110%
Compound HMCF-795%90%

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives and assessed their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that specific derivatives significantly inhibited growth compared to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazoles have revealed that modifications to the substituents on the oxadiazole ring can enhance biological activity. For instance, introducing electron-withdrawing groups has been associated with increased antimicrobial potency .

Q & A

Q. What are the established synthetic routes for 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydrazide derivatives with aromatic aldehydes. For example, phosphoryl chloride (POCl₃)-mediated cyclization of 4-methoxybenzohydrazide with substituted benzaldehydes yields 2,5-disubstituted-1,3,4-oxadiazoles, with yields ranging from 66% to 88% depending on the substituents . Alternative methods include refluxing hydrazide intermediates in DMSO with aromatic aldehydes, achieving ~65% yields after crystallization . Optimization of reaction time (e.g., 18 hours for cyclization vs. 4 hours for Schiff base formation ) and solvent choice (e.g., ethanol for condensation vs. DMSO for cyclization ) critically affects purity and efficiency.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • IR spectroscopy : Identifies oxadiazole ring formation via characteristic C=N stretching (1600–1650 cm⁻¹) and absence of C=O peaks from precursor hydrazides .
  • ¹H NMR : Aromatic protons from benzaldehyde substituents appear as doublets (δ 7.5–8.5 ppm), while oxadiazole protons are absent, confirming cyclization .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–O = 1.36 Å, C–N = 1.29 Å) and dihedral angles between aromatic rings, critical for confirming symmetry and planarity .

Q. How can researchers evaluate the biological activity of this compound, and what models are commonly used?

  • Anti-inflammatory assays : Carrageenan-induced rat paw edema models measure inhibition of inflammation (e.g., 38–52% reduction at 50 mg/kg doses) .
  • Antimicrobial testing : Broth dilution assays against E. coli and S. aureus determine minimum inhibitory concentrations (MICs), with active derivatives showing MICs ≤25 µg/mL .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) assess IC₅₀ values, with electron-withdrawing substituents enhancing activity .

Advanced Research Questions

Q. How does 3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde function in coordination chemistry, and what applications arise from its metal complexes?

The oxadiazole moiety acts as a rigid, π-conjugated ligand for constructing coordination polymers. For instance, reactions with Ag(I) salts produce 2D networks with luminescent properties, where the benzaldehyde groups facilitate π-π stacking and enhance structural stability. These complexes are studied for catalytic and sensing applications .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~3.5 eV, indicating semiconducting behavior. The oxadiazole core’s electron-deficient nature makes it suitable for organic light-emitting diodes (OLEDs) or photovoltaic devices . Retrosynthesis tools (e.g., AI-powered platforms) propose feasible routes for derivatives with tailored bandgaps .

Q. How do structural modifications (e.g., substituent position) impact biological activity and selectivity?

  • Electron-withdrawing groups (NO₂, Cl) : Enhance antimicrobial and anticancer activity by increasing membrane permeability and target binding .
  • Methoxy groups : Improve anti-inflammatory effects via COX-2 inhibition but reduce solubility, necessitating formulation studies . Quantitative structure-activity relationship (QSAR) models correlate Hammett constants (σ) of substituents with bioactivity trends .

Q. What analytical challenges arise when characterizing this compound, and how can contradictions in spectral data be resolved?

Discrepancies in NMR shifts may occur due to solvent polarity or tautomerism. For example, DMSO-d₆ can stabilize enol forms, altering peak positions. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray data is essential .

Q. How does the compound’s stability under varying pH and temperature conditions affect its application in drug delivery systems?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5%, but acidic conditions (pH <3) hydrolyze the oxadiazole ring. Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles improves stability in physiological environments .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodReagents/ConditionsYieldKey Reference
POCl₃-mediated cyclization4-Methoxybenzohydrazide, POCl₃, reflux66–88%
DMSO refluxHydrazide, DMSO, 18 hours~65%
Schiff base formationEthanol, glacial acetic acid65–81%

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